
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPM belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a potent antagonist at the D2 receptor. This dual mechanism of action may explain its potential therapeutic effects in a wide range of neurological disorders.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may explain its potential therapeutic effects in neurological disorders. (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone is its high purity and excellent solubility in a wide range of solvents, which makes it ideal for use in laboratory experiments. However, (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone is also highly potent, which may make it difficult to determine the optimal dosage for use in experiments. Additionally, (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has not been extensively studied in humans, which may limit its potential applications in clinical settings.
Zukünftige Richtungen
There are many potential future directions for research on (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone and its potential therapeutic effects in a wide range of neurological disorders. Finally, more studies are needed to determine the optimal dosage and safety profile of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone for use in clinical settings.
Synthesemethoden
The synthesis of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone involves the reaction of 6-methylpyridin-3-amine with 4-phenylpiperazine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone in a pure form. This synthesis method has been optimized to produce high yields of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone with excellent purity.
Wissenschaftliche Forschungsanwendungen
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(6-methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-14-7-8-15(13-18-14)17(21)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFOIAUKZTVDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

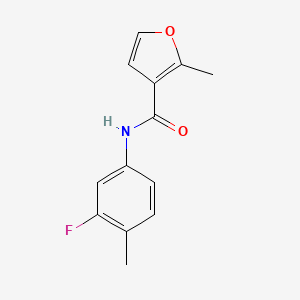
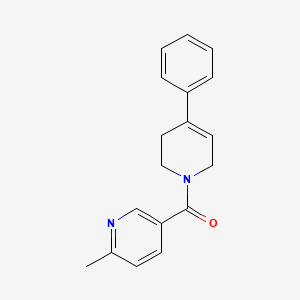
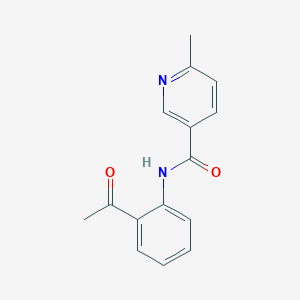

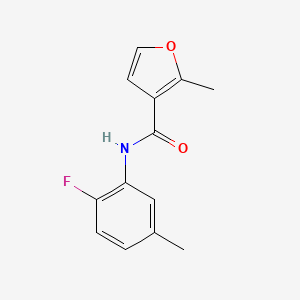
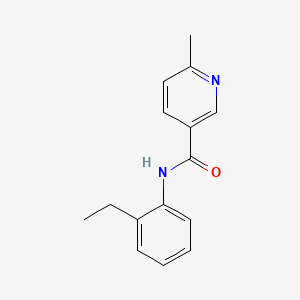
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
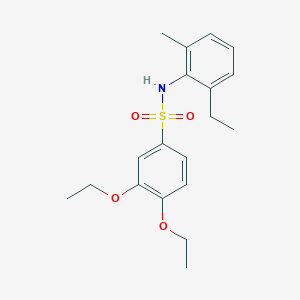
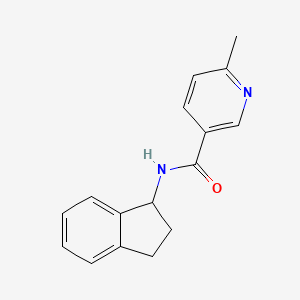
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)
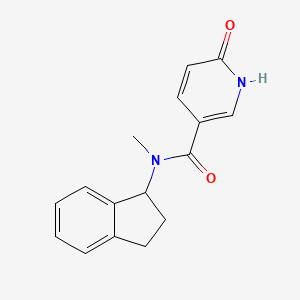
![4-[[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7458080.png)
![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)